Arsenosiloxane I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

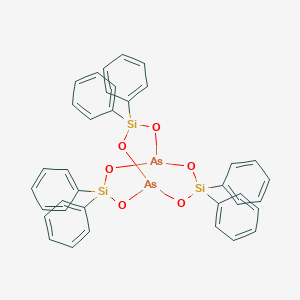

It is characterized by its molecular formula C36H30As2O6Si3 and a molecular weight of 792.72 g/mol . This compound is notable for its structural complexity, featuring a bicyclic framework with arsenic and silicon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arsenosiloxane I can be synthesized through a multi-step process involving the reaction of diphenylsilanediol with arsenic acid. The reaction typically occurs under controlled conditions to ensure the formation of the cyclic triester structure. The specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain this compound suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Arsenosiloxane I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.

Substitution: The phenyl groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives .

Applications De Recherche Scientifique

Arsenosiloxane I has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic transformations.

Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing biochemical pathways.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain cancers and infectious diseases.

Mécanisme D'action

The mechanism of action of arsenosiloxane I involves its interaction with specific molecular targets and pathways The compound can bind to proteins and enzymes, altering their activity and affecting cellular processesThe exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparaison Avec Des Composés Similaires

Arsenosiloxane II: Another organoarsenic compound with a similar structure but different substituents.

Arsenosiloxane III: A related compound with variations in the silicon-arsenic framework.

Diphenylarsinic Acid: A simpler organoarsenic compound used in various chemical applications.

Uniqueness: Arsenosiloxane I is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structural complexity allows for a wide range of chemical reactions and applications, setting it apart from other organoarsenic compounds .

Activité Biologique

Arsenosiloxane I is a compound of increasing interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its siloxane backbone, which is integrated with arsenic-containing groups. This structure allows it to exhibit both silicate and arsenic-related properties, making it a candidate for various biological interactions.

Biological Activity Overview

-

Antimicrobial Activity :

- Several studies have indicated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

-

Cytotoxicity :

- Research has demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. For instance, studies conducted on the A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed that the compound induces apoptosis through the activation of caspase pathways.

-

Antioxidant Properties :

- This compound has also been noted for its antioxidant capabilities. It scavenges free radicals, thereby reducing oxidative stress in cells. This property could have implications for its use in preventing oxidative damage in various diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : this compound may induce ROS production, which can lead to oxidative stress and subsequent apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments using A549 cells showed that treatment with this compound at concentrations of 10-50 µM resulted in a dose-dependent increase in apoptosis markers such as annexin V staining and caspase-3 activation.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30As2O6Si3/c1-7-19-31(20-8-1)45(32-21-9-2-10-22-32)39-37-41-46(33-23-11-3-12-24-33,34-25-13-4-14-26-34)42-38(40-45)44-47(43-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISNDSYSGXYCRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(O[As]3O[Si](O[As](O2)O[Si](O3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30As2O6Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100472 |

Source

|

| Record name | Arsenosiloxane I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18891-54-8 |

Source

|

| Record name | Arsenosiloxane I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.